Product packaging for 1-[2-(Dimethylamino)phenyl]ethan-1-ol(Cat. No.:CAS No. 104524-50-7)

1-[2-(Dimethylamino)phenyl]ethan-1-ol

Cat. No.: B2396892
CAS No.: 104524-50-7
M. Wt: 165.236
InChI Key: JXVZATODPMOZFU-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS 104524-50-7) is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . This compound features a benzene ring substituted with both a dimethylamino group and an ethanol group, forming a structure of significant interest in synthetic and medicinal chemistry research . The dimethylamine (DMA) pharmacophore present in this compound is a prominent structural motif found in numerous FDA-approved drugs developed over the past 50 years . Derivatives containing this functional group exhibit a wide spectrum of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The loan pair on the nitrogen atom of the dimethylamino group makes it an electron-donating group, allowing it to participate in various nucleophilic reactions and influencing the molecule's behavior in synthetic pathways . From a synthetic chemistry perspective, this chiral alcohol serves as a valuable building block for the construction of more complex molecules. Its structure, which can be represented by the SMILES notation CC(C1=CC=CC=C1N(C)C)O , offers multiple sites for chemical modification. Researchers can exploit the reactivity of the hydroxyl group and the dimethylamino moiety to create novel compounds for drug discovery and development. The (R)-enantiomer of this compound (CAS 1344959-13-2) is also available for studies requiring stereochemical specificity . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary administration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B2396892 1-[2-(Dimethylamino)phenyl]ethan-1-ol CAS No. 104524-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVZATODPMOZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Dimethylamino Phenyl Ethan 1 Ol

Direct Synthesis Approaches

Direct synthesis routes typically involve the formation of the final molecular skeleton in a single key step from readily available precursors. These methods are often preferred for their efficiency and atom economy.

Reduction Reactions Leading to 1-[2-(Dimethylamino)phenyl]ethan-1-ol

A primary and straightforward method for synthesizing this compound is through the reduction of the corresponding ketone, 2'-(dimethylamino)acetophenone. This reaction converts the carbonyl group of the acetophenone (B1666503) into a secondary alcohol. Various reducing agents can be employed for this transformation, with complex metal hydrides being the most common.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. mdpi.comsci-hub.se The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product.

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used. This reagent is much more reactive than NaBH₄ and the reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the intermediate alkoxide.

Table 1: Comparison of Reducing Agents for 2'-(Dimethylamino)acetophenone

Reducing AgentSolventTypical ConditionsKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room TemperatureMild, selective for aldehydes and ketones, safe to handle. uidaho.edu
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)0°C followed by workupPowerful, reduces a wide range of carbonyls, highly reactive with water.
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl acetatePressure, Room TemperatureRequires a metal catalyst (e.g., Pd, Pt, Ni); can also reduce other functional groups.

Organometallic Additions, including Grignard Reactions, for C-C Bond Formation

The formation of the carbon-carbon bond necessary to create the ethanol side chain can be effectively achieved through the addition of an organometallic reagent to an appropriate carbonyl precursor. libretexts.org In this case, the reaction of a methyl-based organometallic compound with 2-(dimethylamino)benzaldehyde (B1293426) provides a direct route to this compound.

Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), are classic organometallic compounds used for this type of transformation. sigmaaldrich.comdoubtnut.com The reaction involves the nucleophilic attack of the methyl group from the Grignard reagent on the carbonyl carbon of 2-(dimethylamino)benzaldehyde. chegg.com This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the desired secondary alcohol. quora.com The entire process must be carried out under anhydrous conditions as Grignard reagents are strong bases and react readily with water. sigmaaldrich.comyoutube.com

Similarly, organolithium reagents like methyllithium (B1224462) (CH₃Li) can also be used. wikipedia.orgmasterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts and offer a powerful alternative for the nucleophilic addition to the aldehyde. libretexts.orgsigmaaldrich.com

Table 2: Organometallic Reagents for Synthesis from 2-(Dimethylamino)benzaldehyde

Organometallic ReagentFormulaTypical SolventKey Characteristics
Methylmagnesium BromideCH₃MgBrDiethyl ether, THFStandard Grignard reagent, requires anhydrous conditions. sigmaaldrich.com
MethyllithiumCH₃LiDiethyl ether, HexaneMore reactive than Grignard reagents, strong base. wikipedia.orgmasterorganicchemistry.com
Dimethylzinc(CH₃)₂ZnToluene (B28343), DichloromethaneLess reactive, often used for stereoselective additions with a chiral catalyst.

Nitro-Alcohol Synthesis via Henry Reaction Precursors

The Henry reaction, or nitro-aldol reaction, provides an indirect yet viable pathway to the target molecule by first forming a β-nitro alcohol. wikipedia.orgscirp.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org

In this specific synthesis, 2-(dimethylamino)benzaldehyde would be reacted with nitroethane (CH₃CH₂NO₂) in the presence of a base. This reaction forms the intermediate 1-[2-(dimethylamino)phenyl]-2-nitropropan-1-ol. The subsequent and crucial step is the reduction of the nitro group to an amine. However, since the target molecule is not a primary amino alcohol, this pathway is more suited for creating related structures. The reduction of the nitro group is often accomplished using catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) or with reducing agents like lithium aluminum hydride. The products of the Henry reaction are valuable as they can be converted into other useful intermediates, such as β-amino alcohols. wikipedia.orgmdpi.com

Multi-Step Synthesis Pathways

Multi-step syntheses involve a sequence of reactions to build the target molecule, often allowing for greater control over stereochemistry and the introduction of various functional groups.

Cyclization Reactions and Transformations of Precursor Molecules

The synthesis of this compound can be envisioned through pathways involving cyclization reactions. One hypothetical approach could involve the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, an N-substituted 2-alkynylaniline could undergo an electrophile-promoted cyclization to form a quinoline (B57606) derivative, which could then be further modified and the ring opened to yield the desired phenylethanolamine structure. nih.gov

Another possibility involves the transformation of a precursor molecule that is already cyclic. For example, a substituted indole (B1671886) or indazole could be synthesized and then undergo ring-opening and subsequent functional group manipulations to arrive at the target structure. organic-chemistry.orgresearchgate.net These pathways, while potentially longer, can offer access to a range of analogs by varying the initial cyclic precursor.

Derivatization from Related Anilines or Ethanolamines

Building the target molecule from simpler, related structures is a common strategy in multi-step synthesis. This can be approached from two main perspectives: modifying a pre-existing aniline or a pre-existing ethanolamine.

Starting with an aniline derivative like N,N-dimethylaniline, one could introduce the 1-hydroxyethyl side chain. This might be achieved through a Friedel-Crafts acylation with acetyl chloride to produce 2'-(dimethylamino)acetophenone, followed by reduction as described in section 2.1.1.

Alternatively, one could start with a phenylethanolamine derivative. For example, beginning with 1-(2-aminophenyl)ethan-1-ol, the dimethylamino group can be installed on the aniline nitrogen. This can be accomplished through reductive amination, where the primary amine is treated with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction). Direct alkylation with a methylating agent like methyl iodide is also possible, though it may be harder to control and can lead to over-methylation, forming a quaternary ammonium (B1175870) salt.

Table 3: Multi-Step Derivatization Strategies

Starting MaterialKey TransformationReagentsIntermediate/Product
N,N-DimethylanilineFriedel-Crafts AcylationAcetyl chloride, AlCl₃2'-(Dimethylamino)acetophenone
2'-(Dimethylamino)acetophenoneReductionNaBH₄This compound
1-(2-Aminophenyl)ethan-1-olReductive AminationFormaldehyde, Formic Acid (Eschweiler-Clarke)This compound
1-(2-Aminophenyl)ethan-1-olDirect AlkylationMethyl Iodide, BaseThis compound

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound

The use of chiral auxiliaries and reagents represents a foundational strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Prominent examples of chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and camphorsultam. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a methyl group or the reduction of a carbonyl.

Chiral reagents, conversely, are used in stoichiometric amounts and are not incorporated into the substrate. dnrcollege.org These reagents create a chiral environment during the reaction, influencing the transition state to favor the formation of one enantiomer over the other. dnrcollege.org A well-known application is the asymmetric reduction of prochiral ketones using chiral borane (B79455) reagents. For instance, B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), derived from the natural product pinene, is effective for the enantioselective reduction of various carbonyl compounds. dnrcollege.org The mechanism involves the formation of a complex between the chiral borane and the ketone, followed by a stereoselective hydride transfer that is dictated by the steric environment of the reagent. dnrcollege.org

While specific applications of these auxiliaries and reagents for the direct synthesis of this compound are not extensively detailed, the principles are directly applicable to the asymmetric reduction of its precursor, 2'-(Dimethylamino)acetophenone.

Table 1: Examples of Chiral Reagents for Asymmetric Ketone Reduction This table presents data for the reduction of acetophenone, a model substrate analogous to 2'-(Dimethylamino)acetophenone.

Chiral Reagent/SystemSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)
(R)-BINAL-HAcetophenone(R)-1-PhenylethanolHigh
(S)-Ipc₂BH (Diisopinocampheylborane)Styrene (via hydroboration)(S)-1-PhenylethanolHigh

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric reagents, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Key strategies include asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).

Asymmetric transfer hydrogenation (ATH) is a particularly powerful method for the reduction of ketones, avoiding the use of high-pressure hydrogen gas by employing hydrogen donors like formic acid/triethylamine mixtures or isopropanol (B130326). mdpi.com Noyori-type complexes, which typically feature a ruthenium center coordinated to a chiral diamine ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective catalysts for this transformation. mdpi.comsoton.ac.uk These catalysts have been successfully applied to the reduction of a wide range of acetophenone derivatives, achieving excellent enantioselectivities. soton.ac.uk The precise stereochemical outcome is controlled by the chirality of the ligand and the specific architecture of the metal complex.

Another significant class of catalysts for asymmetric ketone reduction is chiral oxazaborolidines, famously developed by Corey, Bakshi, and Shibata (CBS). These catalysts, generated in situ from a chiral amino alcohol and a borane source, mediate the enantioselective reduction of ketones with borane (BH₃). taylorfrancis.commdpi.com The CBS catalyst forms a complex with both the borane and the ketone, holding the ketone in a rigid conformation that exposes one of its prochiral faces to attack by the hydride, leading to high enantioselectivity. taylorfrancis.com This method has been optimized for the synthesis of chiral 2-amino-1-phenylethanol (B123470) from a phenacyl chloride precursor, achieving enantiomeric excess values in the 95-96% range. taylorfrancis.com

Table 2: Asymmetric Catalytic Reduction of Acetophenone Derivatives Data is presented for acetophenone and its derivatives as models for 2'-(Dimethylamino)acetophenone.

Catalyst SystemSubstrateHydrogen SourceProduct ConfigurationEnantiomeric Excess (e.e.)
Ru(II)/TsDPEN ComplexesAcetophenone DerivativesFormic Acid/Triethylamine(S) or (R)Excellent
Chiral Oxazaborolidine / BH₃Phenacyl ChlorideBorane-THF(R) or (S)95-96%
Recombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenoneIsopropanol(R)>99.9%

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. rsc.orgpatsnap.com In the synthesis of chiral amino alcohols like this compound, biocatalysis stands out as a premier green methodology.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild, aqueous conditions. nih.govsphinxsai.com For the enantioselective reduction of 2'-(Dimethylamino)acetophenone, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are ideal biocatalysts. These enzymes use cofactors like NADH or NADPH as the reducing agent. nih.gov To make the process cost-effective, the cofactor is continuously regenerated in situ, often by using a cheap sacrificial alcohol like isopropanol, which is oxidized to acetone. sphinxsai.com

Numerous microbial strains, such as Candida tropicalis, and recombinant E. coli cells engineered to overexpress specific KREDs have been shown to reduce acetophenone and its derivatives to the corresponding (S)- or (R)-alcohols with high yields and nearly perfect enantioselectivity (>99% e.e.). nih.govnih.gov This approach offers significant advantages over traditional chemical methods by operating at ambient temperature and neutral pH, often in water, thereby minimizing energy consumption and avoiding toxic solvents and metal catalysts. rsc.orgnih.gov

Another green strategy involves visible-light photoredox catalysis, which can be used to synthesize 1,2-amino alcohols from readily available starting materials like N-aryl amino acids and aldehydes or ketones. rsc.org These reactions can be performed in water at room temperature, offering a simple, mild, and efficient route that aligns with green chemistry principles. rsc.org

Table 3: Biocatalytic Reduction of Acetophenone Analogues

BiocatalystSubstrateKey ConditionProductYieldEnantiomeric Excess (e.e.)
Candida tropicalis MTCC 5158AcetophenoneWhole cells(S)-1-Phenylethanol43%>99%
Recombinant E. coli expressing Carbonyl Reductase3'-(Trifluoromethyl)acetophenoneTween-20/NADES medium(R)-1-[3-(Trifluoromethyl)phenyl]ethanol91.5%>99.9%
Pichia glucozyma KRED1-PgluAcetophenone DerivativesIsolated enzymeChiral Aryl EthanolsVariableHigh

Advanced Spectroscopic and Structural Characterization of 1 2 Dimethylamino Phenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 1-[2-(Dimethylamino)phenyl]ethan-1-ol can be determined.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 7.0-7.5 ppm), with their multiplicity and coupling constants dictated by the substitution pattern. The methine proton (CH-OH) would likely resonate as a quartet in the range of δ 4.8-5.2 ppm, coupled to the adjacent methyl protons. The methyl group of the ethan-1-ol moiety would, in turn, appear as a doublet around δ 1.4-1.6 ppm. The protons of the dimethylamino group (-N(CH₃)₂) would give rise to a singlet, expected to be in the range of δ 2.5-2.8 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₄) 7.0 - 7.5 Multiplet -
CH-OH 4.8 - 5.2 Quartet ~6.5
CH₃ (ethan-1-ol) 1.4 - 1.6 Doublet ~6.5
N(CH₃)₂ 2.5 - 2.8 Singlet -

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of this compound would exhibit signals in the δ 115-150 ppm region. The carbon atom bearing the dimethylamino group (C-N) is expected to be significantly deshielded. The carbinol carbon (CH-OH) would resonate in the range of δ 65-75 ppm, while the methyl carbon of the ethan-1-ol group would appear further upfield, around δ 20-30 ppm. The two equivalent methyl carbons of the dimethylamino group would produce a single signal in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-N 145 - 150
Aromatic CH 115 - 130
Aromatic C-C(OH) 140 - 145
CH-OH 65 - 75
CH₃ (ethan-1-ol) 20 - 30

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the methine proton (CH-OH) and the adjacent methyl protons, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments for the CH-OH, ethan-1-ol CH₃, and N(CH₃)₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the entire molecule. For example, correlations would be expected from the methine proton to the aromatic carbons and from the N-methyl protons to the aromatic carbon attached to the nitrogen atom.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic ring and the aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching of the dimethylamino group would likely appear in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range, and the C-O stretching of the alcohol would be expected around 1050-1150 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Medium
Aromatic C=C stretch 1450 - 1600 Medium to Weak
C-N stretch 1250 - 1350 Medium

Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. The C-H stretching vibrations would also be visible. Due to the non-polar nature of many of the bonds in the hydrocarbon portions of the molecule, Raman spectroscopy can be particularly useful for observing skeletal vibrations that may be weak in the FTIR spectrum.

Table 4: Predicted Raman Data for this compound

Functional Group/Vibration Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H stretch 3000 - 3100 Strong
Aliphatic C-H stretch 2850 - 3000 Strong
Aromatic ring breathing ~1000 Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the exact molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which can be used to confirm the elemental formula of the molecule. For this compound (C₁₀H₁₅NO), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 166.1226 g/mol . The experimental determination of a mass value very close to this theoretical value would provide strong evidence for the compound's elemental composition.

Fragmentation Pathway Elucidation: Upon ionization in a mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the presence of the hydroxyl, dimethylamino, and phenyl functional groups.

Alpha-Cleavage: A common fragmentation pathway for alcohols and amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. libretexts.org For this compound, cleavage of the C-C bond between the benzylic carbon and the methyl group would be expected.

Loss of Water: Alcohols frequently exhibit the loss of a water molecule (18 Da) from the molecular ion, especially in electron ionization (EI) mass spectrometry. youtube.com This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-H₂O]⁺.

Benzylic Cleavage: The presence of the phenyl group makes the benzylic position susceptible to cleavage. Fragmentation could lead to the formation of a stable benzylic cation.

Fragmentation involving the Dimethylamino Group: The dimethylamino group can also direct fragmentation, potentially leading to the loss of a methyl radical (CH₃•) or other nitrogen-containing fragments.

A hypothetical fragmentation pattern and the corresponding expected m/z values are presented in the table below. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Proposed Fragment Ion Neutral Loss Expected m/z Fragmentation Pathway
[C₉H₁₂N]⁺CH₃O•134Alpha-cleavage and rearrangement
[C₁₀H₁₃N]⁺H₂O148Dehydration
[C₈H₁₀N]⁺C₂H₅O•120Cleavage adjacent to the phenyl ring
[C₉H₁₄N]⁺CHO•136Rearrangement and cleavage

This table represents a theoretical fragmentation pattern. Actual experimental data would be required for confirmation.

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

Should a suitable single crystal of this compound be obtained, XRD analysis would reveal:

Molecular Conformation: The spatial arrangement of the dimethylamino, ethyl, and hydroxyl groups relative to the phenyl ring. This includes the torsion angles that define the molecule's shape.

Intermolecular Interactions: The presence of hydrogen bonding, particularly involving the hydroxyl group as a donor and the nitrogen atom of the dimethylamino group or the oxygen atom of a neighboring molecule as an acceptor. These interactions dictate how the molecules pack in the crystal lattice.

Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), space group, and other crystallographic data that uniquely define the crystal structure.

In the absence of experimental data for this compound, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from an XRD study.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1020.1
Z4

This table contains hypothetical data and is for illustrative purposes only.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral versions)

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-[2-(Dimethylamino)phenyl]ethan-1-ol. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying these chiral versions.

Enantiomeric Purity Determination: Chiroptical methods can be used to determine the enantiomeric excess (ee) of a sample. The intensity of the CD or VCD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By comparing the signal of a sample of unknown purity to that of an enantiomerically pure standard, the enantiomeric composition can be accurately determined. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another common and powerful technique for determining enantiomeric purity. elte.hunih.gov

Absolute Configuration Determination: The absolute configuration (R or S) of a chiral molecule can often be determined by comparing its experimental CD or VCD spectrum with the spectrum predicted by quantum chemical calculations. eurekalert.orgrsc.org A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores and auxochromes around the chiral center.

For chiral amino alcohols, the electronic transitions of the phenyl ring are often responsible for the signals observed in the UV region of the CD spectrum. The VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared radiation, provides information about the stereochemistry based on the vibrational modes of the molecule.

A representative data table for a hypothetical chiroptical analysis is shown below.

Technique Wavelength/Wavenumber Observed Signal (Δε or Δε x 10⁻⁵) Assigned Transition/Vibration Configuration
CD~260 nmPositive Cotton Effectπ → π* (Phenyl)(R)
CD~220 nmNegative Cotton Effectπ → π* (Phenyl)(R)
VCD~1050 cm⁻¹Positive SignalC-O stretch(R)
VCD~2970 cm⁻¹Negative SignalC-H stretch(R)

This table is a hypothetical representation of chiroptical data. The signs and positions of the signals would need to be determined experimentally and confirmed by theoretical calculations.

Stereochemical Aspects and Chiral Synthesis of 1 2 Dimethylamino Phenyl Ethan 1 Ol

Identification and Resolution of Stereoisomers

The separation of a racemic mixture of 1-[2-(Dimethylamino)phenyl]ethan-1-ol into its individual enantiomers is a critical step for studying their unique properties. Common methods for this process, known as chiral resolution, include:

Classical Resolution: This involves reacting the racemic amino alcohol with a chiral acid (such as tartaric acid or mandelic acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomers of the amino alcohol can be recovered by removing the chiral resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

Despite the prevalence of these techniques, no specific protocols, such as choice of resolving agent, solvent systems for crystallization, or conditions for chiral HPLC separation (e.g., specific column, mobile phase, flow rate), have been reported in the literature for this compound.

Asymmetric Catalysis in the Synthesis of Enantiomerically Pure this compound

An alternative to resolving a racemic mixture is to synthesize a single enantiomer directly through asymmetric synthesis. For chiral alcohols, a primary route is the enantioselective reduction of the corresponding prochiral ketone, in this case, 1-[2-(dimethylamino)phenyl]ethanone . This is often achieved using:

Chiral Catalysts: Metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) complexed with chiral ligands.

Biocatalysis: Enzymes, such as alcohol dehydrogenases from various microorganisms (e.g., Lactobacillus brevis or Penicillium rubens), can reduce ketones to alcohols with high enantioselectivity.

While the asymmetric reduction of other acetophenone (B1666503) derivatives is extensively documented, specific catalysts, reaction conditions, yields, and enantiomeric excess (e.e.) values for the synthesis of enantiomerically pure (R)- or (S)-1-[2-(Dimethylamino)phenyl]ethan-1-ol are not described in the available scientific papers.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis strategies are employed when creating a specific stereoisomer in a molecule with multiple stereocenters. Since this compound contains only one stereocenter, this section is less relevant unless the compound is used as a chiral auxiliary or substrate in a subsequent reaction to form a second stereocenter. In such a hypothetical scenario, the existing stereocenter would influence the stereochemical outcome of the new center. However, no studies detailing such diastereoselective reactions involving this compound have been found.

Methods for Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms (the R or S configuration) at the stereocenter is crucial. Standard methods include:

X-ray Crystallography: An unambiguous method, provided that a suitable single crystal of an enantiomerically pure sample (often as a salt with a known chiral counter-ion) can be grown.

Vibrational Circular Dichroism (VCD): This technique compares the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the R and S configurations.

NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the chiral alcohol with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers that exhibit distinct signals in NMR spectra, which can be used to infer the absolute configuration.

No published X-ray crystal structures, VCD analyses, or NMR-based configurational studies for this compound could be located. While the absolute configuration of structurally related selenium compounds has been inferred by comparing their chiroptical properties to sulfur analogs, no such comparative analysis exists for the target compound.

Mechanistic Investigations Involving 1 2 Dimethylamino Phenyl Ethan 1 Ol

Reaction Mechanism Elucidation in Synthetic Pathways

While specific literature elucidating the reaction mechanisms for pathways directly involving 1-[2-(Dimethylamino)phenyl]ethan-1-ol is sparse, its structure suggests potential applications as a catalyst or chiral ligand, particularly in reactions like the asymmetric addition of organometallics to carbonyl compounds. In such reactions, amino alcohols are known to form chiral complexes with metal reagents (e.g., organozinc or organolithium).

The likely mechanism involves the deprotonation of the hydroxyl group by the organometallic reagent, forming a lithium or zinc alkoxide. The nitrogen atom of the dimethylamino group then coordinates to the metal center, creating a rigid, chiral bidentate ligand-metal complex. This complex acts as the active catalyst, coordinating the substrate (e.g., an aldehyde) and delivering the nucleophilic alkyl group to one of the enantiotopic faces of the carbonyl, thus inducing asymmetry. The stereochemical outcome is dictated by the geometry of the transition state assembly involving the catalyst, the aldehyde, and the organometallic reagent.

Role of the Dimethylamino Moiety in Reaction Kinetics and Selectivity

The ortho-dimethylamino moiety is crucial for both the kinetics and selectivity of reactions catalyzed by this compound. Its primary role is to act as a coordinating group.

Chelation and Rate Acceleration: By coordinating to a metal center (e.g., Li, Zn, Mg), the dimethylamino group forms a stable five-membered chelate ring with the adjacent alkoxide. This chelation increases the structural rigidity of the catalytic complex. A more rigid and well-defined catalyst structure often leads to a more organized transition state, which can accelerate the reaction rate compared to a non-chelating equivalent.

Directing Group Effect: The dimethylamino group is a powerful ortho-directing group in electrophilic aromatic substitution, a consequence of both its inductive and resonance effects. wikipedia.orglibretexts.orglibretexts.orgpressbooks.pub In the context of catalysis, its Lewis basicity allows it to pre-organize reactants by coordinating to them, thereby influencing the regioselectivity and stereoselectivity of the reaction. pressbooks.pub This coordination restricts the conformational freedom of the transition state, leading to higher enantioselectivity.

The table below summarizes the directing effects of various functional groups, highlighting the role of amino groups as activating ortho-, para-directors.

Functional GroupActivating/DeactivatingDirecting Effect
-NR₂ (e.g., -N(CH₃)₂)Strongly ActivatingOrtho, Para
-OH, -ORStrongly ActivatingOrtho, Para
-AlkylWeakly ActivatingOrtho, Para
-HalogensWeakly DeactivatingOrtho, Para
-CHO, -CORModerately DeactivatingMeta
-NO₂Strongly DeactivatingMeta

Data compiled from general principles of electrophilic aromatic substitution. wikipedia.orglibretexts.orglibretexts.orgpressbooks.pub

Identification and Characterization of Intermediates and Transition States

In reactions catalyzed by amino alcohols like this compound, the key reactive intermediate is the metal-alkoxide complex formed in situ. For instance, in the addition of diethylzinc (B1219324) to an aldehyde, the intermediate would be a dimeric zinc complex where two molecules of the chiral amino alcohol bridge two zinc atoms.

The transition state is a higher-energy assembly involving this catalytic intermediate, the aldehyde substrate, and the organozinc reagent. The structure of this transition state is what determines the stereochemical outcome. While direct experimental characterization of transition states is not feasible due to their fleeting nature, their structures are often proposed based on:

The stereochemistry of the final product.

Kinetic studies.

Computational modeling (e.g., Density Functional Theory calculations).

Spectroscopic studies of stable precursor complexes or intermediates.

For this class of catalysts, the favored transition state is typically one that minimizes steric repulsion between the substituents on the aldehyde, the catalyst, and the incoming nucleophile.

Solvent Effects on Reaction Mechanisms and Stereoselectivity

Solvent choice can profoundly impact the mechanism, rate, and stereoselectivity of reactions involving this compound. researchgate.netrsc.org Solvents can influence the aggregation state of organometallic reagents and the solvation of ionic intermediates and transition states.

Coordinating Solvents: Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can compete with the dimethylamino group for coordination to the metal center. This competition can potentially disrupt the formation of the rigid chelate structure, leading to a less organized transition state and consequently lower enantioselectivity.

Non-Coordinating Solvents: In non-coordinating solvents such as toluene (B28343) or hexane, the intramolecular coordination of the dimethylamino group is favored, promoting the formation of the highly ordered catalytic complex necessary for high stereoselectivity. orgsyn.org

Polarity: The polarity of the solvent affects the stability of charged or polarized species in the reaction pathway. Changes in solvent polarity can alter the energy of the transition state and intermediates, thereby influencing the reaction rate and selectivity. nih.gov

The following table illustrates the general influence of solvent type on stereoselective reactions.

Solvent TypeTypical ExamplesGeneral Effect on StereoselectivityRationale
Non-coordinating, AproticToluene, HexaneOften HighPromotes intramolecular chelation and catalyst rigidity.
Coordinating, AproticTHF, Diethyl EtherCan be LowerCompetes for metal coordination, potentially reducing catalyst organization.
ProticEthanol (B145695), WaterGenerally IncompatibleReacts with organometallic reagents, quenching the reaction.

This table represents general trends in asymmetric catalysis. researchgate.netrsc.org

Spectroscopic Probes for In-situ Reaction Monitoring and Mechanistic Insights

While no specific in-situ spectroscopic studies on this compound were found, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard tools for such mechanistic investigations.

NMR Spectroscopy: In-situ NMR is a powerful technique for identifying reactive intermediates. By monitoring the reaction directly in an NMR tube, one could observe the formation of the metal-alkoxide of this compound. Changes in the chemical shifts of the protons or carbons near the alcohol and amino groups upon addition of an organometallic reagent would provide direct evidence of complex formation and chelation. Variable-temperature NMR studies could also provide information on the dynamics of ligand exchange.

IR Spectroscopy: In-situ IR spectroscopy can monitor the progress of a reaction by tracking the disappearance of reactant peaks (e.g., the C=O stretch of an aldehyde) and the appearance of product peaks. It can also provide structural information about key intermediates. For example, the coordination of the dimethylamino group to a metal center would likely perturb the C-N vibrational modes, which could be observable in the IR spectrum.

These spectroscopic methods, combined with kinetic analysis and computational studies, are essential for building a complete picture of the reaction mechanism.

Catalytic Applications and Ligand Chemistry of 1 2 Dimethylamino Phenyl Ethan 1 Ol

1-[2-(Dimethylamino)phenyl]ethan-1-ol as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The application of this compound and its derivatives as chiral ligands has been particularly successful in asymmetric transfer hydrogenation reactions. These reactions are a cornerstone of asymmetric catalysis, providing a method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.

In this context, ruthenium(II) complexes incorporating chiral ligands derived from amino alcohols have proven to be highly effective. For instance, a series of 1,2-amino alcohol derivatives of indane have been utilized as ligands in the asymmetric ruthenium(II)-catalyzed transfer hydrogenation of various ketones. Notably, the cis-1-aminoindan-2-ol derivative has demonstrated some of the highest asymmetric inductions reported for any amino alcohol ligand in this application rsc.org.

The success of these catalytic systems often relies on the formation of a six-membered chelate ring involving the metal center, the amino group, and the hydroxyl group of the ligand. This rigidifies the catalyst structure and allows for effective chiral recognition of the substrate. The general catalytic cycle for the transfer hydrogenation of ketones using such ruthenium complexes typically involves the coordination of the ketone to the metal center, followed by the transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the carbonyl carbon. The chirality of the ligand environment dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.

A notable application of this methodology is in the asymmetric transfer hydrogenation of fluoroalkyl ketones. Ruthenium catalysts of the type [Ru(η6-arene)((S,S)-R2NSO2DPEN)] have been shown to effectively mediate this transformation using a mixture of formic acid and triethylamine as the hydrogen source, affording the corresponding fluorinated alcohols in high enantiomeric excess (ee) and excellent yields nih.gov. While not directly this compound, these related structures highlight the potential of amino alcohol-based ligands in challenging asymmetric reductions.

The following table summarizes representative results for the asymmetric transfer hydrogenation of ketones using catalysts derived from amino alcohol ligands, showcasing the high levels of enantioselectivity that can be achieved.

EntryKetone SubstrateChiral Ligand/Catalyst SystemHydrogen DonorYield (%)ee (%)
1Acetophenone (B1666503)Ru(II)-cis-1-aminoindan-2-ol derivativeIsopropanol>9597
22',3',4',5',6'-Pentafluorophenyl acetone[Ru(η6-p-cymene)((S,S)-TsDPEN)]HCOOH/Et3N9899
31-IndanoneRu(II)-cis-1-aminoindan-2-ol derivativeIsopropanol>9598

This table presents illustrative data based on typical results found in the literature for similar catalytic systems.

Coordination Chemistry of this compound with Transition Metals

The coordination chemistry of this compound with transition metals is fundamental to its application in catalysis. As a bidentate ligand, it can coordinate to a metal center through the nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. This chelation is a key feature that influences the geometry and electronic properties of the resulting metal complexes libretexts.org.

The formation of such complexes can be achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, mass spectrometry, and single-crystal X-ray diffraction, to elucidate their structure and bonding .

Transition metals from the d-block are commonly employed in coordination with this type of ligand. The nature of the metal ion, its oxidation state, and the coordination geometry all play a crucial role in the catalytic activity of the resulting complex acs.orguci.edu. For example, ruthenium(II) complexes have been extensively studied for their catalytic activity in hydrogenation and transfer hydrogenation reactions. In these complexes, the aminophenylethanol ligand, in conjunction with other ligands such as arenes or phosphines, creates a specific chiral environment around the metal center.

The coordination of this compound to a metal center can be represented by the following general scheme:

M-Xn + L -> [M-L]Xn

Where M is a transition metal, X is an anionic ligand (e.g., Cl-, Br-), n is the number of anionic ligands, and L is this compound. The resulting complex, [M-L]Xn, can then be utilized as a catalyst.

The table below provides examples of transition metal ions that are known to form complexes with amino alcohol-type ligands and their typical coordination geometries.

Metal IonTypical Oxidation StateCommon Coordination GeometriesPotential Catalytic Applications
Ruthenium (Ru)+2OctahedralAsymmetric Hydrogenation, Transfer Hydrogenation
Rhodium (Rh)+1, +3Square Planar, OctahedralHydroformylation, Hydrogenation
Iridium (Ir)+1, +3Square Planar, OctahedralC-H Activation, Hydrogenation
Copper (Cu)+1, +2Tetrahedral, Square Planar, OctahedralLewis Acid Catalysis, Atom Transfer Radical Polymerization
Palladium (Pd)0, +2Square PlanarCross-Coupling Reactions

The stability and reactivity of these coordination compounds are influenced by factors such as the steric bulk of the ligand, the electronic properties of the metal, and the nature of the other ligands in the coordination sphere.

Heterogeneous Catalysis and Supported Systems Incorporating this compound

The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts chemiitkgp-mcdaslab.comum.edu.mt. While the primary applications of this compound have been in homogeneous catalysis, the principles of its coordination chemistry can be extended to the development of supported catalytic systems.

One approach to creating a heterogeneous catalyst is to anchor the chiral ligand, or a pre-formed metal complex thereof, onto a solid support. Common supports include inorganic materials like silica and alumina, as well as organic polymers such as polystyrene. The ligand can be attached to the support through covalent bonding or non-covalent interactions.

For instance, a derivative of this compound could be functionalized with a reactive group, such as a vinyl or siloxy group, which can then be used to graft the ligand onto the surface of a support material. Subsequent coordination with a metal precursor would yield the immobilized catalyst.

The performance of such heterogeneous catalysts is dependent on several factors, including the nature of the support, the length and flexibility of the linker used to attach the ligand, and the loading of the catalytic species on the surface. A potential advantage of these supported systems is the prevention of metal leaching into the product, which is a common issue in homogeneous catalysis.

While specific examples of heterogeneous catalysts based solely on this compound are not extensively documented in the provided search results, the development of such systems is a logical extension of its known coordination chemistry and catalytic activity. The table below outlines potential strategies for the heterogenization of catalysts based on this ligand.

Support MaterialImmobilization StrategyPotential AdvantagesPotential Challenges
Silica (SiO2)Covalent grafting via silane coupling agentsHigh surface area, thermal stabilityPotential for catalyst deactivation due to surface interactions
Alumina (Al2O3)Adsorption or covalent bondingGood mechanical strengthCan exhibit Lewis acidity, which may interfere with catalysis
PolystyreneCopolymerization of a functionalized ligandSwelling properties can enhance substrate accessibilityLower thermal stability compared to inorganic supports
Magnetic NanoparticlesCovalent attachment to surface-functionalized nanoparticlesEasy separation using an external magnetic fieldPotential for aggregation and loss of catalytic activity

The development of these supported systems could enable the use of this compound-based catalysts in continuous flow reactors and facilitate their application in industrial-scale synthesis.

Derivatization and Functionalization Strategies of 1 2 Dimethylamino Phenyl Ethan 1 Ol

Alkylation and Acylation Reactions at the Hydroxyl Group

The secondary hydroxyl group is a primary site for derivatization, readily undergoing alkylation to form ethers and acylation to form esters. These reactions are fundamental for introducing new functional groups or protecting the hydroxyl moiety during subsequent transformations.

Alkylation: The conversion of the alcohol to an ether can be achieved under various conditions. A common method is the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another modern approach is hydrogen-borrowing catalysis, which enables alcohols to act as electrophiles for alkylation, offering a greener alternative with water as the only stoichiometric byproduct. nih.gov

Acylation: Esterification of the hydroxyl group is a frequently used transformation. The reaction with acid anhydrides or acyl chlorides, often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), proceeds efficiently. utrgv.edu The mechanism typically involves the formation of a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. utrgv.edu This method is valued for its high yields and applicability to a wide range of alcohols. utrgv.edu

Table 1: Representative Reactions at the Hydroxyl Group

Reaction Type Reagents Product Class Catalyst
Alkylation Alkyl Halide (R-X), Base (e.g., NaH) Ether (R-O-R') -
Acylation Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) Ester (R-COOR') DMAP, Pyridine

Modifications of the Dimethylamino Moiety

The tertiary dimethylamino group offers unique opportunities for functionalization, primarily through reactions at the nitrogen atom.

Quaternization: The lone pair of electrons on the nitrogen atom makes the dimethylamino group nucleophilic, allowing it to react readily with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.netd-nb.info This transformation converts the neutral amine into a positively charged quaternary ammonium group, significantly altering the molecule's solubility and electronic properties. The rate of quaternization is influenced by temperature and the nature of the alkyl halide used. researchgate.net Studies on related polymers like poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) show that this reaction is a straightforward and efficient method for introducing a permanent positive charge. researchgate.net

Transamination: In certain contexts, the dimethylamino group can be displaced by other amines in a transamination reaction. This process is particularly useful for introducing different alkyl or aryl substituents on the nitrogen atom, thereby creating a library of related amino alcohols. This method is an attractive alternative for preparing Mannich bases with various amine moieties. researchgate.netmdpi.com

Table 2: Potential Modifications of the Dimethylamino Group

Reaction Type Reagents Product Class Key Feature
Quaternization Alkyl Halide (R-X) Quaternary Ammonium Salt Introduces a permanent positive charge
Transamination Primary/Secondary Amine (R₂NH) Substituted Amino Alcohol Exchanges the dimethylamino group

Functionalization of the Aromatic Ring

The phenyl ring of 1-[2-(Dimethylamino)phenyl]ethan-1-ol can be functionalized through electrophilic aromatic substitution. The existing substituents—the ortho-dimethylamino group and the meta-hydroxyethyl group—are both activating and ortho-, para-directing. The strong activating effect of the dimethylamino group will likely dominate, directing incoming electrophiles primarily to the positions para and ortho to it (positions 4 and 6).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Metabolic processes can also lead to the hydroxylation of aromatic rings, forming arenolic metabolites. mdpi.com This transformation highlights another potential route for functionalizing the phenyl group. mdpi.com

Synthesis of Polyfunctional Derivatives from this compound

By combining the reactions described above in a sequential manner, a wide variety of polyfunctional derivatives can be synthesized. The order of reactions is critical to avoid undesired side reactions and to achieve the desired substitution pattern. For instance, the hydroxyl group could first be protected via acylation, followed by electrophilic substitution on the aromatic ring, and finally, quaternization of the amino group. Such multi-step syntheses allow for the creation of complex molecules with precisely controlled functionalities, which can be valuable as building blocks in the synthesis of more elaborate chemical structures.

Tandem Reactions and One-Pot Transformations Utilizing this compound

Modern organic synthesis emphasizes efficiency and sustainability, promoting the use of tandem, or one-pot reactions. nih.gov These procedures, where multiple bond-forming steps occur in a single reaction vessel without isolating intermediates, can significantly reduce waste, time, and resources. nih.govresearchgate.net

This compound is a suitable candidate for designing one-pot reactions. For example, a reaction sequence could be initiated where the hydroxyl group participates in an initial transformation, and the resulting intermediate is then trapped intramolecularly by the dimethylamino group or undergoes a subsequent intermolecular reaction. The development of such protocols can lead to the efficient synthesis of complex heterocyclic structures. While specific tandem reactions utilizing this exact molecule are not extensively documented, the principles of one-pot synthesis are broadly applicable and represent a promising area for future research with this versatile compound. science.govnih.govnih.gov

Computational Chemistry and Theoretical Studies on 1 2 Dimethylamino Phenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties that are fundamental to a molecule's stability and reactivity. For 1-[2-(Dimethylamino)phenyl]ethan-1-ol, DFT calculations reveal how the interplay between the dimethylamino group, the hydroxyl group, and the phenyl ring dictates its chemical behavior.

Key insights from DFT studies on analogous amino alcohols and substituted benzenes include:

Molecular Geometry: DFT is used to find the most stable (lowest energy) three-dimensional arrangement of atoms. For this compound, a key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group's hydrogen and the nitrogen atom of the dimethylamino (-N(CH₃)₂) group. ustc.edu.cnacs.org The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Reactivity Descriptors: DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), such as the nitrogen and oxygen atoms, and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties
PropertyIllustrative ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability.
LUMO Energy-0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DMeasures overall polarity of the molecule.

This table contains representative data based on DFT calculations for structurally similar amino alcohol compounds.

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical methods, including DFT, are essential for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can understand the feasibility and kinetics of a reaction. cdnsciencepub.comnih.gov

For reactions involving this compound, these studies can determine:

Transition State (TS) Structures and Energies: A transition state is the highest energy point along a reaction coordinate. Identifying the structure and energy of the TS is crucial for calculating the activation energy barrier, which determines the reaction rate. cdnsciencepub.com For example, in a potential cyclization reaction involving the amino and hydroxyl groups, quantum calculations can pinpoint the exact atomic arrangement at the peak of the energy profile. mdpi.com

Reaction Mechanisms: Computational studies can delineate step-by-step reaction pathways. mdpi.comacs.org For instance, the synthesis of amino alcohols can be modeled to understand how different reagents interact and to predict the most likely sequence of events leading to the final product. nih.gov This includes modeling catalytic cycles and the role of intermediates.

Thermodynamic and Kinetic Analysis: These calculations provide key energetic data, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net

Table 2: Example of Calculated Reaction Energetics for a Hypothetical Reaction Step
ParameterIllustrative Value (kcal/mol)Description
Activation Energy (ΔG‡)+22.5The energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔG)-15.0The overall free energy change; a negative value indicates a spontaneous process.

This table provides hypothetical energy values to illustrate the output of quantum chemical calculations for a single reaction step.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is widely used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms with high accuracy. github.io By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one is a powerful method for structure verification and assignment of signals. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. computabio.comdiva-portal.org A key application for this compound would be predicting the stretching frequency of the O-H bond. The position of this peak is highly sensitive to hydrogen bonding; an intramolecular O-H···N bond would cause a significant shift to a lower frequency (redshift) compared to a "free" O-H group. ustc.edu.cn

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.netchemrxiv.org It calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the calculations would predict the wavelength of maximum absorption (λₘₐₓ) associated with the π → π* transitions of the substituted benzene (B151609) ring. nist.gov

Table 3: Illustrative Predicted Spectroscopic Data
SpectroscopyParameterPredicted ValueExperimental Correlation
¹³C NMRC-OH Chemical Shift~70 ppmCorresponds to the carbon atom bonded to the hydroxyl group.
¹H NMRO-H Chemical Shift~4.5 ppmPosition is sensitive to solvent and hydrogen bonding.
IRO-H Stretch (H-bonded)~3350 cm⁻¹Shifted to lower wavenumber due to intramolecular H-bond.
UV-Visλₘₐₓ~255 nmCorresponds to electronic transitions within the aromatic system.

Note: The values in this table are representative and typical for similar aromatic amino alcohol structures.

Chirality and Stereoselectivity Modeling for this compound (if chiral)

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images (enantiomers). Computational modeling is a powerful tool for understanding and predicting stereochemical outcomes in reactions that produce such chiral molecules. acs.orgnih.gov

Modeling Asymmetric Synthesis: When synthesizing a chiral molecule like this one, it is often desirable to produce one enantiomer selectively. Computational studies can model the transition states of reactions that use chiral catalysts or auxiliaries. acs.org By comparing the activation energies of the transition states leading to the (R)-enantiomer versus the (S)-enantiomer, chemists can predict which one will be the major product. nih.gov

Rationalizing Stereoselectivity: DFT calculations can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds, CH-π interactions) within the transition state that are responsible for stabilizing one stereochemical pathway over another. acs.org This provides a rational basis for the observed enantioselectivity and can guide the design of more effective catalysts. nih.gov For example, modeling could show how a chiral ligand coordinates to a metal catalyst and directs an incoming reagent to attack one face of a prochiral substrate preferentially.

Chiroptical Properties: Computational methods can also predict chiroptical properties like circular dichroism (CD) spectra. acs.org These spectra are unique for each enantiomer and can be used to determine the absolute configuration of the molecule by comparing the predicted spectrum with the experimental one.

Role As a Synthetic Building Block and Precursor

Precursor for Nitrogen-Containing Heterocycles.nih.gov

While direct and extensively documented examples of the use of 1-[2-(Dimethylamino)phenyl]ethan-1-ol for the synthesis of nitrogen-containing heterocycles are limited in readily available literature, its structure suggests plausible pathways. The presence of both a nitrogen atom and a hydroxyl group in a 1,4-relationship on the substituted phenyl ring system provides the necessary components for intramolecular cyclization reactions to form five- or six-membered heterocycles. For instance, under acidic conditions or through activation of the hydroxyl group, cyclization could potentially lead to the formation of tetrahydroquinoline or other related heterocyclic systems. The dimethylamino group could also participate in reactions with external reagents to construct more elaborate heterocyclic frameworks. The general principle of utilizing amino alcohols for the synthesis of heterocycles is a well-established strategy in organic chemistry.

Building Block for Complex Polycyclic Architectures.

The potential of this compound as a building block for complex polycyclic architectures is an area that warrants further investigation. The combination of the aromatic ring and the reactive side chain could be exploited in cascade reactions or multi-component reactions to assemble intricate polycyclic systems. For example, the hydroxyl group could initiate a sequence of reactions, such as an intramolecular Friedel-Crafts type reaction, to form a new ring fused to the existing phenyl group. The dimethylamino group could direct such cyclizations or be modified to participate in further annulation reactions. The development of synthetic methodologies that can harness the reactivity of this compound could open avenues for the construction of novel polycyclic scaffolds.

Utility in the Synthesis of Scaffolds with Potential Research Interest.researchgate.net,imperial.ac.uk,

Although specific research explicitly detailing the use of this compound for the synthesis of scaffolds with defined research interest is not prominently featured in the searched literature, its structural motifs are present in molecules of pharmaceutical and biological interest. Amino alcohol and phenethylamine (B48288) frameworks are common in a variety of bioactive compounds. Therefore, derivatives of this compound could serve as scaffolds for the development of new chemical entities for biological screening. The ability to modify both the hydroxyl and amino groups, as well as the aromatic ring, allows for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Potential Scaffold Synthetic Approach Potential Research Interest
TetrahydroquinolinesIntramolecular cyclizationCNS agents, antimicrobials
Fused PolycyclesCascade reactions, Friedel-Crafts alkylationMaterials science, medicinal chemistry
Diverse PhenethylaminesModification of functional groupsGPCR ligands, enzyme inhibitors

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for 1-[2-(Dimethylamino)phenyl]ethan-1-ol.

The development of novel synthetic routes for key chemical building blocks is crucial for improving efficiency and reducing costs. For this compound, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve the protection and deprotection of functional groups or the reduction of a corresponding α-aminoketone.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing syntheses where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. acs.orgmdpi.com Methodologies like the Petasis borono–Mannich reaction, a multicomponent condensation of aldehydes, amines, and boronic acids, could be adapted to afford chiral 1,2-amino alcohols in a highly convergent manner. acs.org

Catalytic Methodologies: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of modern synthesis. Future pathways could involve the direct catalytic asymmetric addition of organometallic reagents to 2-(dimethylamino)benzaldehyde (B1293426) or the development of novel catalytic reductive amination strategies.

Flow Chemistry: Continuous flow processing offers advantages in safety, scalability, and reaction control compared to batch processes. acs.org Developing a continuous flow synthesis for this compound would represent a significant manufacturing advancement, allowing for better heat and mass transfer, and potentially higher yields and purity.

Development of Highly Enantioselective Methodologies for Chiral Control.

As this compound is a chiral molecule, controlling its absolute stereochemistry is paramount for its application in asymmetric synthesis. The production of single-enantiomer compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. acs.org Future research will focus on developing highly efficient and selective asymmetric syntheses. chiralpedia.com

Promising future methodologies include:

Asymmetric Transfer Hydrogenation (ATH): This technique uses readily available hydrogen donors like isopropanol (B130326) or formic acid and avoids the need for high-pressure hydrogenation equipment. acs.org Ruthenium-catalyzed ATH has been successfully used for the synthesis of various chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org Applying this powerful technology to the corresponding aminoketone precursor of this compound is a logical and promising research direction.

Biocatalysis: The use of enzymes offers unparalleled stereoselectivity under mild, environmentally friendly conditions. mdpi.comresearchgate.net Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent conversions and greater than 99% enantiomeric excess (ee). acs.orgnih.gov Multi-enzyme cascade systems, which combine several biocatalysts in one pot, can convert simple starting materials into valuable chiral amino alcohols with high atom economy. acs.orgdntb.gov.ua

Copper-Catalyzed Reductive Coupling: Recent advances have shown that copper-hydride catalysts can enable the enantioselective aminoallylation of ketones, providing access to chiral 1,2-amino alcohols. nih.gov Further development of related copper-catalyzed reductive couplings could provide a novel and effective route to enantiopure this compound.

Table 1: Potential Enantioselective Methodologies for this compound

Methodology Catalyst/Enzyme Type Precursor Key Advantages
Asymmetric Transfer Hydrogenation Chiral Ruthenium Complex 2-(Dimethylamino)acetophenone High enantioselectivity (>99% ee), high yields, avoids pressurized H₂. acs.org
Biocatalytic Reductive Amination Engineered Amine Dehydrogenase (AmDH) 1-(2-(Dimethylamino)phenyl)-1-oxoethan-2-ol Extremely high enantioselectivity (>99% ee), mild aqueous conditions, sustainable. acs.orgfrontiersin.org

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches.

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. A synergy between experimental studies (e.g., kinetics, isotope labeling) and computational modeling provides powerful insights into the intricate details of a reaction pathway.

Future research should focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating reaction mechanisms, particularly for elucidating the structures and energies of transition states. acs.orgresearchgate.net For the synthesis of this compound via ketone reduction, DFT can model the hydride transfer step, revealing how the catalyst, substrate, and solvent interact to determine the reaction rate and stereoselectivity. acs.orgnih.gov Such studies can explain the origins of enantioselectivity by comparing the energy barriers of competing diastereomeric transition states. researchgate.net

Modeling Solvation Effects: The role of the solvent is often critical but complex. Computational analysis using both implicit continuum solvation models and explicit solvent molecules in a microsolvated environment can reveal the crucial role solvent plays in stabilizing transition states and enabling specific reaction channels. acs.org

Spectroscopic Analysis of Intermediates: Combining computational predictions with advanced spectroscopic techniques (e.g., in-situ IR, NMR) can help identify and characterize transient intermediates in a catalytic cycle, providing concrete experimental evidence to support or refine proposed mechanisms.

Design of Next-Generation Catalysts and Ligands Based on the this compound Scaffold.

Chiral amino alcohols are a privileged class of compounds used as ligands in asymmetric catalysis. nih.govnih.govnih.gov The this compound structure, with its N,O-coordinating atoms and chiral center, is an ideal scaffold for developing new chiral ligands and catalysts.

Future research directions in this area include:

Scaffold Modification and Ligand Libraries: A key strategy involves the systematic modification of the parent scaffold to create a library of ligands. This can include altering the substituents on the aromatic ring to tune the electronic properties or changing the alkyl groups on the nitrogen atom to modulate the steric environment. This modular approach allows for the fine-tuning of a ligand for a specific catalytic process. nih.gov

Hydrogenation of Aromatic Rings: Studies have shown that hydrogenating the phenyl rings of amino alcohol ligands to cyclohexyl rings can lead to catalysts that are consistently more effective and provide higher enantioselectivity, likely due to increased steric demand. polyu.edu.hk Applying this modification to the this compound scaffold is a promising avenue for creating superior ligands.

Application in Asymmetric Reactions: New ligands based on this scaffold should be screened in a wide range of important asymmetric transformations. These include the addition of organozinc reagents to aldehydes, asymmetric reductions, and transition metal-catalyzed reactions like allylic substitution. nih.govpolyu.edu.hk The goal is to develop catalysts that outperform existing systems in terms of activity, selectivity, and substrate scope.

Expanding its Utility in Green Chemistry Applications and Sustainable Synthesis.

The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly guiding synthetic strategy in the pharmaceutical and chemical industries. mdpi.comctfassets.netnih.gov Future research on this compound should prioritize the integration of these principles.

Key sustainable perspectives to explore are:

Biocatalysis and Renewable Feedstocks: As mentioned, enzymatic methods operate in water under mild conditions, representing a premier green technology. mdpi.com Furthermore, exploring multi-enzyme pathways that can convert renewable starting materials, such as amino acids like L-phenylalanine, into valuable chiral amino alcohols would be a significant step towards a more sustainable pharmaceutical supply chain. acs.org

Solvent Minimization and Selection: A major source of waste in chemical synthesis is the use of volatile organic solvents. Future work should focus on developing solvent-free reaction conditions or replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. acs.orgjddhs.com Solvent recycling should also be a key consideration in process development. ctfassets.net

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This can be achieved through catalytic reactions, one-pot procedures, and cascade reactions that minimize the number of steps and purification procedures, thereby reducing the generation of waste. acs.orgctfassets.net

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Dimethylamino)phenyl]ethan-1-ol?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-(dimethylamino)phenethyl derivatives with ethylene oxide under basic catalysis can yield the target compound. Controlled conditions (e.g., temperature, solvent polarity) are critical to minimize side reactions. Analogous syntheses of substituted phenyl ethanols highlight the importance of catalyst selection (e.g., strong bases) and stoichiometric precision .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Identify hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) protons.
  • IR : Confirm alcohol and amine functional groups via O-H and N-H stretches.
  • GC-MS/HPLC : Assess purity and compare retention times with standards. Cross-reference molecular weight (179.24 g/mol) and structural descriptors (e.g., InChIKey) from authoritative databases like PubChem .

Q. What solvents are suitable for dissolving this compound in experimental setups?

The compound exhibits moderate solubility in polar solvents (water, ethanol) and high solubility in organic solvents (DMF, DMSO). Solvent choice should align with reaction requirements—e.g., DMF for nucleophilic substitutions or ethanol for biological assays .

Q. What safety protocols are essential when handling this compound?

Follow guidelines for amino alcohols:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid exposure to open flames (flammable).
  • Refer to hazard assessments for structurally similar compounds, as outlined in Prudent Practices in the Laboratory .

Q. How does the dimethylamino group influence the compound’s physicochemical properties?

The electron-donating dimethylamino group enhances aromatic ring activation, increasing reactivity in electrophilic substitutions. It also contributes to basicity (pKa ~9–10), affecting solubility and interaction with biological targets .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group impact regioselectivity in electrophilic aromatic substitution (EAS)?

The dimethylamino group directs EAS to the para and ortho positions via resonance and inductive effects. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation involves nitration or halogenation followed by NMR/LC-MS analysis .

Q. What strategies mitigate side reactions during catalytic reductions to synthesize this compound?

  • Screen catalysts (e.g., Pd/C, Raney Ni) under varying hydrogen pressures.
  • Optimize solvent polarity (e.g., ethanol vs. THF) to control reaction kinetics.
  • Monitor intermediates via TLC/GC and adjust stoichiometry based on analogous ketone reductions .

Q. How to resolve discrepancies in reported biological activity data for this compound?

Conduct controlled in vitro studies under standardized conditions (pH, temperature). Environmental factors like pH significantly alter stability and bioactivity—e.g., protonation of the dimethylamino group at physiological pH may reduce membrane permeability .

Q. What computational methods predict the compound’s interaction with enzyme targets?

Use molecular docking (e.g., AutoDock) with protein structures from the PDB. Validate predictions via kinetic assays (e.g., IC₅₀ measurements) and compare with known modulators of analogous amino alcohols .

Q. How to address stereochemical challenges in enantioselective synthesis?

  • Employ chiral catalysts (e.g., BINOL-derived ligands) for asymmetric reductions.
  • Resolve enantiomers via chiral HPLC or enzymatic resolution (e.g., lipases).
  • Reference stereochemical studies on related alcohols, such as (1R)-configured analogs .

Data Contradiction Analysis

Q. Conflicting reports on stability under oxidative conditions: How to reconcile?

Perform accelerated degradation studies using H₂O₂ or O₂ at varying concentrations. Analyze products via LC-MS to identify degradation pathways (e.g., oxidation of the alcohol to ketones). Compare results with structurally similar compounds to isolate instability mechanisms .

Q. Discrepancies in catalytic efficiency across studies: What factors are overlooked?

Variables like catalyst loading, solvent purity, and trace moisture (affecting base-sensitive reactions) may explain inconsistencies. Systematic DOE (Design of Experiments) can isolate critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.